![molecular formula C10H14ClN3O B3034218 2-[(4-Chloro-2-methylphenyl)amino]propanohydrazide CAS No. 1452577-70-6](/img/structure/B3034218.png)
2-[(4-Chloro-2-methylphenyl)amino]propanohydrazide
Vue d'ensemble
Description
2-[(4-Chloro-2-methylphenyl)amino]propanohydrazide is an organic compound with a molecular formula of C9H14ClN3O and a molecular weight of 213.67 g/mol. It is a white crystalline solid, soluble in water and ethanol. This compound has been the subject of scientific research due to its potential applications in a variety of fields, including organic synthesis, medicinal chemistry, and biochemistry.
Applications De Recherche Scientifique
Cancer Therapy
FTY720 , a compound structurally distinct but conceptually related in terms of biochemical activity, has been approved by the FDA for multiple sclerosis treatment due to its immunosuppressive effects. Beyond its primary use, FTY720 shows preclinical antitumor efficacy in several cancer models, highlighting the potential of similar compounds in cancer therapy. The involvement of sphingosine-1-phosphate receptors (S1PRs) and S1PR-independent mechanisms in its action suggests a complex interaction with cellular signaling pathways, potentially relevant to the study of "2-[(4-Chloro-2-methylphenyl)amino]propanohydrazide" and its analogs in oncology (Li Zhang et al., 2013).
Pharmacology and Toxicology
Another area of relevance is the study of 4-Aminobiphenyl (4-ABP) , a known carcinogen primarily formed during tobacco combustion. The metabolism, carcinogenicity, and methods for analyzing its biomarker, N-deoxyguanosine-C8-4-aminobiphenyl (dG-C8-4-ABP), have been extensively reviewed. This includes discussions on the formation, transformation, and biological applications of dG-C8-4-ABP, underlining the importance of understanding the biochemical effects of related compounds for assessing cancer risks (Zhidan Chen et al., 2018).
Hepatoprotective and Nephroprotective Activities
Chrysin , a flavonoid with structural similarities to the aforementioned compound, has been reported to exhibit hepatoprotective and nephroprotective activities against various drugs and toxic agents. The mechanisms underlying these protective effects, including antioxidant and anti-apoptotic activities, suggest a potential avenue for research into similar compounds for mitigating hepatotoxicity and nephrotoxicity induced by various toxicants (Ravindrababu Pingili et al., 2019).
Propriétés
IUPAC Name |
2-(4-chloro-2-methylanilino)propanehydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-6-5-8(11)3-4-9(6)13-7(2)10(15)14-12/h3-5,7,13H,12H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBYODLDRQPDOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(C)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


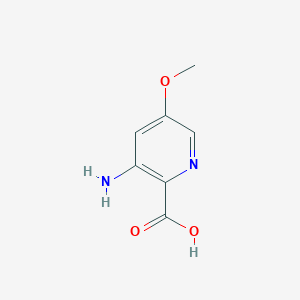
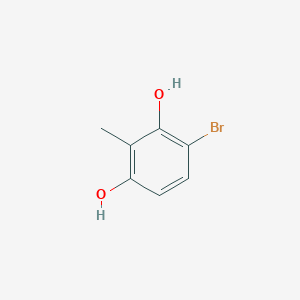
![1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B3034139.png)
![4-Amino-2-[(6-chloro-3-nitro-2-pyridinyl)amino]-4-oxobutanoic acid](/img/structure/B3034140.png)

![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-iodo-6-nitrophenol](/img/structure/B3034143.png)
![1-(benzo[c][1,2,5]thiadiazol-5-yl)-1H-pyrrole-2,5-dione](/img/structure/B3034144.png)
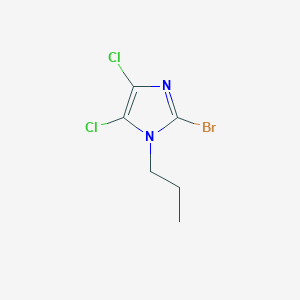
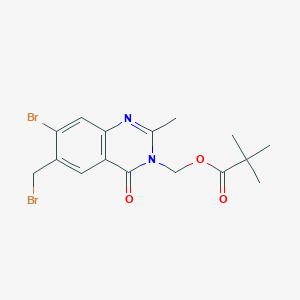

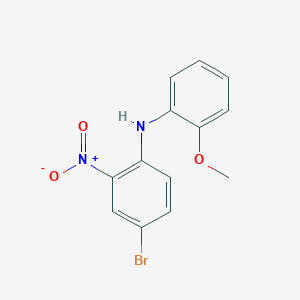

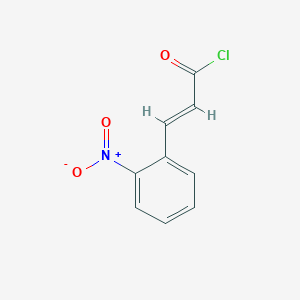
![Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3034158.png)
